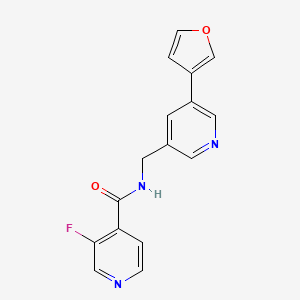

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

3-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2/c17-15-9-18-3-1-14(15)16(21)20-7-11-5-13(8-19-6-11)12-2-4-22-10-12/h1-6,8-10H,7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJICCXVOWGQIBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the heterocyclic rings play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings and Implications

- Structural Flexibility : The target’s pyridine-furan system balances rigidity and solubility, differing from thiazol-based analogs () and fused furopyridines ().

- Fluorine’s Role : The 3-fluoro group likely enhances metabolic stability and electronic properties compared to chloro or methoxy substituents in analogs .

- Synthetic Complexity : The absence of fused rings or multiple halogens (cf. ) may simplify the target’s synthesis and purification.

Biological Activity

3-Fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a complex organic compound notable for its diverse biological activities. This compound integrates a fluorine atom, furan, and pyridine rings, which contribute to its pharmacological potential. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

The compound has a molecular formula of CHFNO and features several functional groups that enhance its reactivity and interaction with biological targets. Key physical properties include:

- Boiling Point : 799.1 ± 60.0 °C

- Density : Specific density values are not listed but are relevant for solubility studies.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of the fluorine atom and the heterocyclic rings enables binding to molecular targets, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other isonicotinamide derivatives.

- Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes in various cell types.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, furan-carboxamide derivatives have shown effectiveness against H5N1 influenza A viruses, suggesting a potential for broader antiviral applications .

Antitubercular Activity

A study highlighted the importance of compounds like this compound in antitubercular research. Similar compounds demonstrated mechanisms involving the release of nitric oxide (NO•), which is critical in combating Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications can enhance efficacy against resistant strains .

Case Studies

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoropyridine | Lacks furan ring | Limited biological activity compared to isonicotinamides |

| Nicotinamide Derivatives | Similar structure but different substituents | Variable efficacy against bacterial infections |

| Furan Derivatives | Contains furan ring but different substitutions | Notable for anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.